molecular formula C10H16F2N2O B2829370 1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole CAS No. 1856028-09-5

1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole

Cat. No. B2829370
M. Wt: 218.248
InChI Key: NYLIPFYVXMABFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as TAK-659 and is a potent and selective inhibitor of the protein kinase BTK. BTK is a crucial enzyme involved in the activation of B cells and is therefore a target for the treatment of various autoimmune diseases and cancers.

Mechanism Of Action

TAK-659 acts as a potent and selective inhibitor of BTK, which is a crucial enzyme involved in the activation of B cells. By inhibiting BTK, TAK-659 blocks the activation of B cells and subsequently reduces the production of inflammatory cytokines and autoantibodies.

Biochemical And Physiological Effects

TAK-659 has been shown to have significant biochemical and physiological effects in preclinical studies. Inhibition of BTK by TAK-659 has been shown to reduce the production of inflammatory cytokines and autoantibodies, leading to a reduction in inflammation and tissue damage. Additionally, TAK-659 has been shown to have antitumor activity in various cancer cell lines.

Advantages And Limitations For Lab Experiments

TAK-659 is a potent and selective inhibitor of BTK, making it an ideal tool for studying the role of BTK in various biological processes. However, TAK-659 has limitations in terms of its solubility and stability, which can make it challenging to use in certain experimental settings.

Future Directions

There are several future directions for the research and development of TAK-659. One potential application is in the treatment of autoimmune diseases such as rheumatoid arthritis, lupus, and multiple sclerosis. Additionally, TAK-659 may have potential applications in the treatment of various cancers, particularly those that are dependent on BTK signaling. Further research is needed to fully understand the potential applications of TAK-659 and to optimize its pharmacological properties for clinical use.

Synthesis Methods

The synthesis of TAK-659 involves several steps, including the reaction of 1-butyl-1H-pyrazole-3-carboxylic acid with 2,2-difluoroethanol, followed by the reaction with para-toluenesulfonic acid and triethylamine. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to yield the final product.

Scientific Research Applications

TAK-659 has been extensively studied for its potential applications in the treatment of various autoimmune diseases and cancers. BTK is a crucial enzyme involved in the activation of B cells, which play a critical role in the immune response. Inhibition of BTK has been shown to be effective in the treatment of autoimmune diseases such as rheumatoid arthritis, lupus, and multiple sclerosis.

properties

IUPAC Name

1-butyl-3-(2,2-difluoroethoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F2N2O/c1-2-3-5-14-6-4-9(13-14)7-15-8-10(11)12/h4,6,10H,2-3,5,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYLIPFYVXMABFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=CC(=N1)COCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole

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